molecular formula C8H7NO B6202663 (6-ethynylpyridin-3-yl)methanol CAS No. 1207627-42-6

(6-ethynylpyridin-3-yl)methanol

Cat. No.: B6202663
CAS No.: 1207627-42-6
M. Wt: 133.1
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Description

(6-ethynylpyridin-3-yl)methanol is a chemical compound with the molecular formula C8H7NO and a molecular weight of 133.15 g/mol It is characterized by the presence of an ethynyl group attached to the pyridine ring at the 6-position and a methanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Grignard reagents, where the ethynyl group is introduced via a Grignard reaction with an appropriate pyridine derivative . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of (6-ethynylpyridin-3-yl)methanol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(6-ethynylpyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(6-ethynylpyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (6-ethynylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methanol group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-ethynylpyridin-3-yl)methanol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

1207627-42-6

Molecular Formula

C8H7NO

Molecular Weight

133.1

Purity

95

Origin of Product

United States

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